molecular formula C25H33NO B1265800 [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- CAS No. 57125-50-5

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-

Cat. No.: B1265800
CAS No.: 57125-50-5
M. Wt: 363.5 g/mol
InChI Key: WYSZDBDWXPAHDS-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- is a useful research compound. Its molecular formula is C25H33NO and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Related compounds have been shown to influence the phenylpropanoid biosynthesis pathway . This pathway is involved in the production of various secondary metabolites, which play crucial roles in plant defense mechanisms .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the performance of organic dyes, including compounds similar to 4’-Cyano-4-dodecyloxybiphenyl, in dye-sensitized solar cells (DSSCs) can be influenced by factors such as feedstock availability, scalability, recycling issues, and device stability

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- plays a significant role in biochemical reactions, particularly in the context of dye-sensitized solar cells (DSSCs). It interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s interaction with biomolecules such as cobalt polypyridine-based redox mediators enhances the performance of DSSCs . These interactions are primarily non-covalent, involving hydrogen bonding and π-π stacking interactions.

Cellular Effects

The effects of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been observed to modulate gene expression related to antioxidant enzymes, thereby enhancing cellular defense mechanisms . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with redox mediators in DSSCs involves the transfer of electrons, which is crucial for the device’s efficiency . This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways.

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- vary with different dosages in animal models. At low doses, it has been observed to enhance cellular defense mechanisms without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects are evident, with a clear distinction between beneficial and toxic doses.

Metabolic Pathways

[1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux, affecting the levels of various metabolites. The compound’s influence on metabolic pathways is significant, as it can alter the balance between anabolic and catabolic processes.

Transport and Distribution

Within cells and tissues, [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas.

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-4-carbonitrile, 4’-(dodecyloxy)- is crucial for its activity. It is primarily localized in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and stress responses . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper function.

Properties

IUPAC Name

4-(4-dodecoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-20-27-25-18-16-24(17-19-25)23-14-12-22(21-26)13-15-23/h12-19H,2-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZDBDWXPAHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069159
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57125-50-5
Record name 4′-(Dodecyloxy)[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57125-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(dodecyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057125505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(dodecyloxy)[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: How does the structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- contribute to the liquid crystalline behavior of the platinum(II) complexes?

A1: [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-, when incorporated into the larger ligand framework, contributes to the liquid crystalline behavior of the platinum(II) complexes due to its inherent structural anisotropy. The molecule possesses a rigid biphenyl core, which promotes molecular ordering. The long dodecyloxy chain acts as a flexible tail, further enhancing the tendency to form ordered phases. When coordinated to the platinum(II) center, these ligands, along with the auxiliary ligands, dictate the overall shape of the complex, influencing the type of liquid crystalline phase observed (nematic or smectic). The extended, rod-like structure of the complexes favors liquid crystal formation. []

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